- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure
Produktname:6-(Benzyloxy)-1H-indole-3-carbaldehyde
6-(Benzyloxy)-1H-indole-3-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Benzyloxyindole-3-carbaldehyde
- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
- 6-phenylmethoxy-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
- 3-Formyl-6-benzyloxy-1H-indole
- 6-Benzyloxy-1H-indole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indole-3-carbaldehyde
- 6-Benzyloxyindole-3-aldehyde
- PubChem7697
- UUKFCVCTRWNXBI-UHFFFAOYSA-N
- SBB067557
- BBL028070
- STK931234
- 6-benzyloxy-1H-indole-3-carbaldehyde
- 6-(phenylmethoxy)indole-3-carbaldehyde
- NCGC003420
- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
- A844369
- 6-phenylmethoxy-1H-indole-3-carboxaldehyde
- SY042797
- EN300-178087
- CS-W022445
- AB01333957-02
- SCHEMBL1418239
- 92855-64-6
- AKOS005259126
- Z1741974676
- MFCD00056931
- DTXSID50621502
- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
- ALBB-035503
- B-1890
- AC-18167
- PS-7464
- DB-001713
- NCGC00342024-01
- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
- 6-(Benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00056931
- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
- InChI-Schlüssel: UUKFCVCTRWNXBI-UHFFFAOYSA-N
- Lächelt: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1
Berechnete Eigenschaften
- Genaue Masse: 251.09500
- Monoisotopenmasse: 251.095
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 301
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Oberflächenladung: 0
- Tautomerzahl: 3
- Topologische Polaroberfläche: 42.1
Experimentelle Eigenschaften
- Dichte: 1.267
- Siedepunkt: 474.2℃ at 760 mmHg
- Flammpunkt: 240.6°C
- Brechungsindex: 1.698
- PSA: 42.09000
- LogP: 3.55940
6-(Benzyloxy)-1H-indole-3-carbaldehyde Sicherheitsinformationen
6-(Benzyloxy)-1H-indole-3-carbaldehyde Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178087-0.1g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-178087-0.5g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.5g |
$21.0 | 2023-09-20 | |
Enamine | EN300-178087-1.0g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 1.0g |
$26.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 100mg |
¥62.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 1g |
¥225.0 | 2022-10-09 | |
abcr | AB235577-10 g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 10 g |
€420.10 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 5g |
¥1060.00 | 2024-04-25 | |
abcr | AB235577-5g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 5g |
€143.00 | 2025-02-19 | |
Fluorochem | 076615-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95% | 5g |
£117.00 | 2022-03-01 | |
eNovation Chemicals LLC | D554819-25g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 25g |
$2120 | 2024-05-24 |
6-(Benzyloxy)-1H-indole-3-carbaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Referenz
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Referenz
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C
Referenz
- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
Referenz
- Enantioselective synthesis of pyrroloindole compounds, United States, , ,
Synthetic Routes 8
Reaktionsbedingungen
Referenz
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
Referenz
- An Enantioselective Total Synthesis of (+)-Duocarmycin SAJournal of Organic Chemistry, 2018, 83(7), 3928-3940,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitinsJournal of the American Chemical Society, 2021, 143(35), 14322-14331,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Referenz
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
Referenz
- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light IrradiationJournal of Organic Chemistry, 2022, 87(12), 8198-8202,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
Referenz
- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
Referenz
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Synthetic Routes 16
Reaktionsbedingungen
Referenz
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,
6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
6-(Benzyloxy)-1H-indole-3-carbaldehyde Verwandte Literatur
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

Reinheit:99%/99%
Menge:25g/100g
Preis ($):218.0/870.0